2,4-Dichloro-5-fluoroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 and a molecular weight of 241.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with 2,4-dichlorobenzonitrile in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
2,4-Dichloro-5-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
2,4-Dichloroquinoline: Lacks the fluorine atom, which can affect its biological activity.
5-Fluoroquinoline-3-carbonitrile: Lacks the chlorine atoms, leading to different reactivity and properties.
2,4-Dichloro-5-methylquinoline: Substitution of the fluorine atom with a methyl group alters its chemical behavior.
Uniqueness: 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H3Cl2FN2 |
---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2FN2/c11-9-5(4-14)10(12)15-7-3-1-2-6(13)8(7)9/h1-3H |
InChI Key |
RAZMMEMYERFCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.